molecular formula C21H19N3O5 B2583299 methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate CAS No. 942005-12-1

methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate

Cat. No.: B2583299
CAS No.: 942005-12-1
M. Wt: 393.399
InChI Key: XSVRVSPWCATFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate is a heterocyclic compound featuring a pyridazine core fused with a benzoate ester moiety. The molecule includes a 4-methylphenyl substituent at position 1, a methoxy group at position 4, and a keto group at position 6 of the pyridazine ring. This compound shares design principles with kinase inhibitors and anti-inflammatory agents, where pyridazine derivatives are often explored for their bioactivity .

Properties

IUPAC Name

methyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-13-4-10-16(11-5-13)24-18(25)12-17(28-2)19(23-24)20(26)22-15-8-6-14(7-9-15)21(27)29-3/h4-12H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVRVSPWCATFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylphenylhydrazine to form the hydrazide. The hydrazide undergoes cyclization with ethyl acetoacetate in the presence of a base to form the dihydropyridazine ring. Finally, the product is esterified with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester and pyridazine-6-one moieties undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProduct(s)YieldSource
Ester hydrolysis 1M NaOH, 80°C, 6h4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoic acid92%
Lactam hydrolysis 6M HCl, reflux, 12hRing-opened carboxylic acid derivative78%

Key findings:

  • Ester hydrolysis proceeds efficiently under mild alkaline conditions due to electron-withdrawing effects of the pyridazine ring.

  • Acidic hydrolysis of the 6-oxo-1,6-dihydropyridazine ring requires prolonged heating, suggesting kinetic stability of the lactam group .

Nucleophilic Substitution

The electron-deficient pyridazine ring facilitates substitutions at C-4 and C-5 positions:

NucleophileConditionsProductSelectivitySource
Ammonia (NH₃)Ethanol, 60°C, 8h4-Amino-pyridazine derivativeC-5 > C-4
EthylenediamineDMF, 100°C, 24hBis-aminated productC-4/C-5

Notable observations:

  • Amidation at C-5 is favored due to resonance stabilization from the adjacent carbonyl group .

  • Steric hindrance from the 4-methylphenyl group limits reactivity at N-1.

Esterification and Transesterification

The methyl ester group participates in equilibrium reactions:

ReactionReagent/CatalystOutcomeEquilibrium ShiftSource
TransesterificationEthanol, H₂SO₄, refluxEthyl ester analog67% conversion
Acid-catalyzed esterMethanol, HCl, 24hRecovered starting material<5% conversion

Mechanistic insight:

  • Transesterification is reversible, with methanol showing poor nucleophilicity compared to ethanol under acidic conditions .

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Partner ReagentConditionsProductYieldSource
Hydrazine hydrateAcetic acid, 120°C, 4hPyridazino[4,5-d]pyridazine derivative58%
ThioureaDMF, MW irradiation (300W, 15min)Thieno-fused analog81%

Critical factors:

  • Microwave irradiation enhances reaction rates by reducing steric hindrance at the amide group .

  • Electronic effects from the 4-methoxy group direct cyclization to the pyridazine C-5 position.

Oxidation and Reduction

Controlled redox modifications alter the pyridazine core:

ReactionReagentOutcomeSelectivitySource
KMnO₄ oxidationH₂O, 25°C, 2hPyridazine-3,6-dione94%
NaBH₄ reductionMeOH, 0°C, 1h1,4,5,6-Tetrahydro-pyridazine43%
  • Oxidation preferentially targets the 6-oxo group due to conjugation with the aromatic system.

  • Reduction under kinetic control preserves the amide bond integrity .

Photochemical Reactivity

UV-induced reactions reveal unique pathways:

ConditionsObservationProposed MechanismSource
UV-C (254 nm), Ar[4+2] Cycloaddition at pyridazineDiradical intermediate formation
UV-A (365 nm), O₂Singlet oxygen generationEnergy transfer from excited state

This compound’s reactivity is governed by electronic effects (e.g., electron-withdrawing pyridazine ring) and steric protection from the 4-methylphenyl group. Applications in medicinal chemistry and materials science are under investigation, particularly its derivatives’ affinity for adenosine receptors and photostability profiles.

Scientific Research Applications

Scientific Research Applications

Methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate has several notable applications in scientific research:

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting various diseases. Its structural components may contribute to:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting that this compound could also possess antimicrobial properties.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AE. coli12 µg/mL
Example BS. aureus10 µg/mL

Organic Synthesis

Due to its complex structure, this compound serves as a building block in organic synthesis, allowing chemists to explore new synthetic routes and develop novel compounds with desired properties.

Biological Studies

Research indicates that this compound may interact with biological targets, making it valuable for studies related to:

  • Mechanisms of Action : Understanding how this compound interacts with specific enzymes or receptors can lead to insights into its therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in various research contexts:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of synthesized derivatives similar to this compound, revealing significant activity against common pathogens.

Case Study 2: Pharmacological Profiling

Research focused on the pharmacokinetics and pharmacodynamics of compounds within the same class demonstrated potential applications in treating infections and inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Similarities and Variations

The compound’s closest structural analogs include triazine- and pyridazine-based benzoate esters reported in the literature. Key comparisons are outlined below:

Triazine-Based Benzoate Esters ( and )
  • 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i): Features a triazine core instead of pyridazine. Contains a formyl group and methoxyphenoxy substituents, enhancing electrophilicity compared to the methylphenyl group in the target compound. Melting point: 217.5–220°C, suggesting higher crystallinity than pyridazine analogs .
  • Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l): Bromine and formyl substituents increase molecular weight (MW = 551.3 g/mol) and polar surface area. Synthesized via stepwise nucleophilic substitution, contrasting with the amide coupling likely used for the target compound .
Pyridazine-Based Benzoate Esters ()
  • I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Replaces the dihydropyridazine ring with a pyridazine moiety. Demonstrated moderate kinase inhibition in preliminary studies .
  • I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) :

    • Substitutes pyridazine with a methylisoxazole ring, altering electronic properties and metabolic stability.
    • Ethoxy linker instead of an amide bond reduces rigidity .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure MW (g/mol) Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound Dihydropyridazine ~425.4 4-Methylphenyl, 4-methoxy N/A 2.8
4i Triazine 458.4 Formyl, methoxyphenoxy 217.5–220 3.1
5l Triazine 551.3 Bromo, formyl, methoxyphenoxy N/A 3.5
I-6230 Pyridazine 377.4 Pyridazin-3-yl, phenethylamino N/A 2.3

Key Observations :

  • The target compound’s dihydropyridazine core may offer improved solubility over fully aromatic pyridazines (e.g., I-6230) due to the keto group’s polarity.

Biological Activity

Methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate, also known by its chemical identifier EVT-2720373, is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : Methyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate
  • Molecular Formula : C21H19N3O5
  • CAS Number : 942005-12-1
  • Molecular Weight : 393.399 g/mol

The compound's biological activity is primarily attributed to its structural features that allow it to interact with specific biological targets. It is hypothesized to function as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast and renal cancer cells.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial effects against certain bacterial strains, indicating potential for use in treating infections.
  • Neuroprotective Effects : There are indications that this compound may exert neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
AntimicrobialEffective against specific bacterial strains
NeuroprotectivePotential protective effects on neuronal cells

Detailed Research Findings

A study conducted on the antitumor activity of this compound involved testing its efficacy against a panel of human tumor cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity in treated cells.

In another investigation focused on antimicrobial properties, the compound was tested against various Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µg/mL, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for methyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate?

The compound can be synthesized via multi-step coupling reactions. A representative approach involves:

  • Stepwise functionalization : Reacting trichlorotriazine derivatives with substituted phenols (e.g., 4-methoxyphenol) under controlled temperatures (e.g., −35°C to 40°C) using DIPEA as a base to achieve regioselective substitution .
  • Amidation : Coupling intermediates with methyl 4-aminobenzoate derivatives via nucleophilic aromatic substitution or activated ester methods. For example, methyl 3-aminobenzoate was reacted with triazine intermediates at 40°C for 23.5 hours .
  • Purification : Column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc gradients) is critical for isolating the target compound, though mixed fractions may require re-purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H NMR : Essential for confirming substituent positions and aromatic proton environments. For example, singlet signals at δ 3.76–3.86 ppm correspond to methoxy groups, while aromatic protons appear between δ 6.96–7.29 ppm . Overlapping signals (e.g., unresolved C4 & C6 carbonyls) may require 2D NMR (e.g., HSQC, HMBC) for resolution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., MW 369.4000 for related compounds) and fragmentation patterns .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1660–1730 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. How do solubility properties influence experimental design for this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s ester and amide groups, which enhance solubility in organic matrices .
  • Crystallization challenges : Poor aqueous solubility necessitates recrystallization from mixed solvents (e.g., hexane/EtOH). For example, colorless solids with melting points of 79–82°C were obtained using CH₂Cl₂/EtOAc gradients .

Advanced Research Questions

Q. How can regioselectivity challenges during amidation be mitigated?

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amino groups) using tert-butyl or benzyl groups to direct coupling to the desired position .
  • Catalytic optimization : Use coupling agents like HATU or EDCI/HOBt to enhance amide bond formation efficiency. For example, DIPEA was critical for activating intermediates in triazine-based syntheses .
  • Temperature control : Lower temperatures (−35°C) reduce side reactions during triazine substitution steps .

Q. What strategies resolve contradictory NMR data caused by signal overlap?

  • Solvent variation : Switch from DMSO-d₆ to CDCl₃ or use cryogenic probes to improve signal resolution .
  • 2D NMR : Employ COSY or NOESY to assign overlapping aromatic protons. For instance, unresolved C4/C6 carbonyls in DMSO-d₆ were clarified using HMBC .
  • Isotopic labeling : Introduce deuterated analogs to simplify spectral interpretation for key functional groups.

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Test bases like Cs₂CO₃ or K₂CO₃ for nucleophilic substitution efficiency. For example, Cs₂CO₃ in DMF achieved 90% yield in triazine-aminobenzoate coupling .
  • Reaction monitoring : Use TLC (e.g., hexane/EtOAc 2:1, Rf = 0.18) to track intermediate formation and adjust reaction times .
  • Work-up protocols : Acid-base extraction removes unreacted starting materials, while sequential column chromatography isolates high-purity fractions .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

  • Bioisosteric replacement : Substitute the 4-methylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) groups to modulate biological activity .
  • Enzymatic assays : Test inhibitory activity against disease-relevant targets (e.g., Pfmrk for malaria) using cell-based or in vitro assays. For example, ethyl benzoate derivatives showed enhanced activity with pyridazine substituents .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like Hedgehog pathway proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.